molecular formula C5H4N2O2 B030524 Pyrimidine-2-carboxylic acid CAS No. 31519-62-7

Pyrimidine-2-carboxylic acid

Cat. No.: B030524
CAS No.: 31519-62-7
M. Wt: 124.10 g/mol
InChI Key: ZFCHNZDUMIOWFV-UHFFFAOYSA-N
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Description

2-Carboxy-Pyrimidine, also known as Pyrimidine-2-carboxylic acid, is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Carboxy-Pyrimidine can be synthesized through several methods. One common approach involves the reaction of cyanoacetohydrazide with aromatic aldehydes and other reagents in a mixture of water and ethanol. This method is efficient and environmentally friendly, utilizing easily available starting materials and benign solvents .

Industrial Production Methods: Industrial production of 2-Carboxy-Pyrimidine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Carboxy-Pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dicarboxylic acid, while reduction could produce pyrimidine-2-carboxaldehyde .

Scientific Research Applications

2-Carboxy-Pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a synthetic intermediate in the preparation of more complex heterocyclic compounds.

    Biology: It is used in the study of nucleic acids and their analogs, given its structural similarity to nucleotides.

    Medicine: Research has explored its potential as a building block for antiviral, anticancer, and anti-inflammatory drugs.

    Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-Carboxy-Pyrimidine can be compared with other pyrimidine derivatives such as:

  • Pyrimidine-2,4-dicarboxylic acid
  • Pyrimidine-2-carboxaldehyde
  • Pyrimidine-4-carboxylic acid

These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring. The unique properties of 2-Carboxy-Pyrimidine, such as its specific reactivity and solubility, make it distinct and valuable for certain applications .

Biological Activity

Pyrimidine-2-carboxylic acid, also known as 2-carboxypyrimidine, is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

  • Molecular Formula : C5_5H4_4N2_2O2_2
  • Molecular Weight : 124.10 g/mol
  • CAS Number : 31519-62-7
  • Appearance : White to off-white powder
  • Solubility : Soluble in ethanol, DMSO, and DMF .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing 2-aminopyrimidine derivatives with carboxylic acids.
  • Condensation Reactions : Involving the reaction of pyrimidine derivatives with carbonyl compounds.

These methods are critical for producing derivatives that exhibit enhanced biological activities.

Biological Activities

This compound and its derivatives have been studied for a range of biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungi .
  • Anticancer Properties : Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation. Notably, some compounds have been identified as potential inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that a series of pyrimidine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL, indicating strong efficacy compared to standard antibiotics .
  • Anticancer Activity :
    • Research involving pyrimidine-based compounds revealed that specific analogs significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7). The IC₅₀ values were reported between 5 to 15 µM, showcasing their potential as anticancer agents .
  • Inflammatory Response Modulation :
    • A recent investigation found that certain pyrimidine derivatives could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting their role in managing inflammatory responses .

Comparative Analysis of Biological Activities

Activity TypeEfficacy LevelReference
AntimicrobialMIC: 4 - 32 µg/mL
AnticancerIC₅₀: 5 - 15 µM
Anti-inflammatoryCytokine inhibition

Properties

IUPAC Name

pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCHNZDUMIOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901503
Record name NoName_629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31519-62-7
Record name 2-Carboxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The carboxylic t-butyl ester was dissolved in one hundred times an equal volume of 96% formic acid, and the solution was heated to 70° C. for 2 h. At this time, TLC of an evaporated aliquot of the reaction mixture indicated complete conversion of the pyrimidine-carboxylic t-butyl ester. The formic acid was removed by rotary evaporation under high vacuum to afford the pyrimidine-carboxylic acid as a formate salt. Typically, the obtained product was >98% pure, but if necessary, the product was purified by preparative reverse-phase HPLC, or by flash chromatography on silica gel using EtOAc/hexanes, or by recrystallization.
[Compound]
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pyrimidine-carboxylic t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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